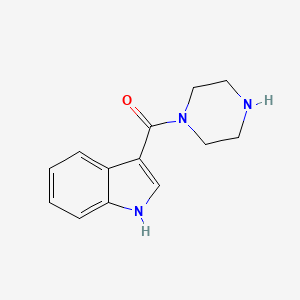

(1H-indol-3-yl)(piperazin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-3-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)11-9-15-12-4-2-1-3-10(11)12/h1-4,9,14-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXWDVALKBNEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586002 | |

| Record name | (1H-Indol-3-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610802-16-9 | |

| Record name | (1H-Indol-3-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1H-indol-3-yl)(piperazin-1-yl)methanone synthesis pathway and mechanism

An In-Depth Technical Guide to the Synthesis of (1H-indol-3-yl)(piperazin-1-yl)methanone

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways, reaction mechanisms, and experimental protocols for the preparation of this compound. This compound serves as a crucial scaffold in medicinal chemistry, and a thorough understanding of its synthesis is paramount for researchers in drug discovery and development. This document emphasizes the underlying chemical principles, providing field-proven insights into experimental design and execution, and is grounded in authoritative scientific literature.

Introduction and Strategic Overview

This compound is a key heterocyclic structure featuring an indole nucleus connected to a piperazine ring via a carbonyl linker. The indole moiety is a privileged scaffold found in numerous natural products and pharmaceuticals, while the piperazine ring is a common pharmacophore used to modulate physicochemical properties and target interactions[1][2]. The synthesis of this molecule is fundamentally an exercise in amide bond formation , one of the most critical reactions in medicinal chemistry[3].

The primary challenge in coupling indole-3-carboxylic acid with piperazine lies in the activation of the carboxylic acid. The direct reaction between a carboxylic acid and an amine is generally slow and requires harsh conditions, as the hydroxyl group is a poor leaving group[4]. Therefore, an effective synthesis hinges on the selection of an appropriate strategy to convert the carboxylic acid into a more reactive electrophile that is susceptible to nucleophilic attack by the piperazine amine.

This guide will focus on the two most prevalent and practical strategies:

-

Route A: The Acyl Chloride Pathway. A classic, high-reactivity approach involving the conversion of the carboxylic acid to a highly electrophilic acyl chloride intermediate.

-

Route B: The Peptide Coupling Pathway. A milder, more controlled approach utilizing modern coupling agents to facilitate direct amide bond formation from the carboxylic acid and amine.

Comparative Analysis of Synthetic Pathways

The choice between the acyl chloride and coupling agent pathways depends on factors such as substrate compatibility, desired reaction conditions (mild vs. harsh), and the availability of reagents.

| Parameter | Route A: Acyl Chloride | Route B: Peptide Coupling (e.g., EDCI/HOBt) |

| Starting Materials | Indole-3-carboxylic acid, Piperazine | Indole-3-carboxylic acid, Piperazine |

| Key Reagents | Thionyl chloride (SOCl₂), Oxalyl chloride | EDCI, HOBt, DCC, HATU; Organic Base (DIPEA, Et₃N)[5][6] |

| Reaction Conditions | Harsher (reflux in SOCl₂); requires anhydrous conditions | Milder (often room temperature); more tolerant of functional groups |

| Mechanism | Two-step: Acid to Acyl Chloride, then Nucleophilic Acyl Substitution | One-pot: In situ activation of carboxylic acid followed by amination[7] |

| Advantages | High reactivity, inexpensive reagents (SOCl₂) | High yields, low epimerization risk, broad functional group tolerance[8] |

| Disadvantages | Generates HCl byproduct, harsh conditions can be incompatible with sensitive functional groups[4] | More expensive reagents, formation of byproducts (e.g., urea) that require removal |

| Typical Yields | Good to Excellent | Excellent |

Reaction Mechanism: The Peptide Coupling Pathway

The peptide coupling pathway is often preferred in modern drug discovery for its mild conditions and high efficiency. The mechanism using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) is a cornerstone of this approach.

The "Why": Causality Behind Reagent Choice

-

EDCI (Carbodiimide): This is the primary activating agent. It reacts with the carboxylate of indole-3-carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is a much better electrophile than the original carboxylic acid[4].

-

HOBt (Additive): The O-acylisourea intermediate is unstable and can rearrange to a stable, unreactive N-acylurea byproduct. HOBt is added to trap the O-acylisourea, forming a more stable HOBt-activated ester. This new intermediate is still highly reactive towards the amine but is less prone to side reactions, thereby increasing the overall yield and purity of the product[5].

-

DIPEA (Base): A non-nucleophilic organic base is often added to ensure the piperazine amine is deprotonated and thus maximally nucleophilic. It also neutralizes any acidic species generated during the reaction[6].

The detailed mechanism is illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asiaresearchnews.com [asiaresearchnews.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Amide synthesis by acylation [organic-chemistry.org]

A Comprehensive Spectroscopic and Analytical Guide to (1H-indol-3-yl)(piperazin-1-yl)methanone

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of (1H-indol-3-yl)(piperazin-1-yl)methanone, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to a lack of consolidated, publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic analysis and data from closely related analogues to present a predictive but robust profile. We furnish detailed, predicted data for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with interpretations grounded in structural theory. Furthermore, this guide includes field-proven, step-by-step experimental protocols for data acquisition, designed to ensure reproducibility and scientific rigor. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, quality control, and structural elucidation of this compound and its derivatives.

Introduction and Molecular Structure

This compound is a molecule that marries the privileged indole scaffold with a flexible piperazine moiety via a ketone linker. The indole core is a ubiquitous feature in numerous natural products and pharmaceuticals, while the piperazine ring is a common constituent in centrally active agents, conferring desirable pharmacokinetic properties. The robust and unambiguous characterization of such molecules is a critical prerequisite for any advanced biological or medicinal investigation. Spectroscopic techniques provide the necessary "fingerprint" for confirming molecular identity, assessing purity, and elucidating structural features that govern biological activity.

This guide provides an in-depth, predicted spectroscopic profile to facilitate these objectives. The numbering convention used for spectral assignments is detailed in the structure below.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this molecule, key insights are derived from the aromatic indole protons, the exchangeable N-H protons, and the piperazine ring protons, which may exhibit complex behavior due to chair conformations and restricted rotation around the amide bond.

Causality Behind Experimental Choices: The choice of deuterated solvent is critical. Aprotic solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common. DMSO-d₆ is often preferred as it reliably allows for the observation of exchangeable N-H protons from both the indole and piperazine moieties, which might be broadened or exchange too rapidly in other solvents.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of 3-acylindoles and N-acylpiperazines.[1][2] The chemical shifts for the piperazine protons are presented as broad signals, anticipating conformational exchange at room temperature.[3][4]

| Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-1 (Indole N-H) | ~11.5 - 12.0 | broad singlet (br s) | Observable in DMSO-d₆; highly deshielded. |

| H-2 (Indole C-H) | ~8.2 - 8.4 | singlet (s) or narrow multiplet | Deshielded by adjacent N and acyl group. |

| H-4 (Indole C-H) | ~8.0 - 8.2 | doublet (d) or multiplet (m) | Deshielded by proximity to the carbonyl group. |

| H-7 (Indole C-H) | ~7.5 - 7.6 | doublet (d) or multiplet (m) | Typical aromatic proton shift. |

| H-5, H-6 (Indole C-H) | ~7.2 - 7.3 | multiplet (m) | Overlapping signals in the aromatic region. |

| H-12', H-15' (Piperazine) | ~3.7 - 3.9 | broad multiplet (br m) | Protons on carbons adjacent to the amide nitrogen. |

| H-11', H-16' (Piperazine) | ~2.8 - 3.0 | broad multiplet (br m) | Protons on carbons adjacent to the secondary amine. |

| H-14' (Piperazine N-H) | ~2.5 - 3.5 | broad singlet (br s) | Shift and broadening are concentration and solvent dependent. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR shifts are based on established data for indole and piperazine derivatives.[5][6][7] The carbonyl carbon is expected to be the most downfield signal.

| Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Notes |

| C-10 (C=O) | ~165 - 168 | Amide carbonyl, deshielded. |

| C-7a (Indole) | ~136 | Quaternary carbon of the benzene ring fused to the pyrrole. |

| C-2 (Indole) | ~133 - 135 | Deshielded by adjacent nitrogen. |

| C-3a (Indole) | ~126 | Quaternary carbon of the benzene ring fused to the pyrrole. |

| C-4, C-5, C-6, C-7 (Indole) | ~120 - 124 | Aromatic carbons of the benzene ring. |

| C-3 (Indole) | ~115 | Quaternary carbon attached to the carbonyl group. |

| C-12', C-15' (Piperazine) | ~42 - 47 | Carbons adjacent to the amide nitrogen; may show broadness. |

| C-11', C-16' (Piperazine) | ~45 - 48 | Carbons adjacent to the secondary amine. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound will be dominated by characteristic vibrations of the N-H bonds, the aromatic C-H bonds, and the strong C=O stretch of the amide.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3400 | N-H Stretch | Indole N-H | Medium, sharp |

| ~3300 | N-H Stretch | Piperazine N-H | Medium-Broad |

| 3100 - 3000 | C-H Stretch | Aromatic (Indole) | Medium |

| 2950 - 2850 | C-H Stretch | Aliphatic (Piperazine) | Medium |

| 1630 - 1650 | C=O Stretch (Amide I) | Ketone/Amide | Strong, Sharp |

| 1580 - 1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1420 | C-N Stretch | Amide/Amine | Medium |

Interpretation: The most diagnostic peak is the strong carbonyl (C=O) stretch, expected around 1630-1650 cm⁻¹.[8][9] Its position at a lower frequency than a typical ketone is due to the resonance delocalization with the nitrogen lone pair of the piperazine ring. The sharp N-H stretch of the indole ring around 3400 cm⁻¹ is another key identifier.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺.

Molecular Weight: C₁₃H₁₅N₃O = 229.28 g/mol Predicted [M+H]⁺: m/z = 230.13

Proposed Fragmentation Pathway: Collision-Induced Dissociation (CID) of the parent ion (m/z 230) is predicted to proceed via cleavage at the most labile bonds: the amide C-N bond and fragmentation of the piperazine ring.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

| Predicted m/z | Proposed Fragment Structure | Notes |

| 230.13 | [C₁₃H₁₆N₃O]⁺ | Protonated molecular ion ([M+H]⁺). |

| 173.09 | [C₁₁H₁₁N₂O]⁺ | Loss of ethylenimine (C₂H₅N) from the piperazine ring. |

| 144.05 | [C₉H₆NO]⁺ | Indole-3-carbonyl cation. A highly characteristic fragment from cleavage of the amide bond. |

| 116.05 | [C₈H₆N]⁺ | Loss of CO from the m/z 144 fragment. |

Experimental Protocols

The following protocols describe standardized procedures for acquiring high-quality spectroscopic data for a solid organic compound like this compound.

General Workflow for Spectroscopic Analysis

Caption: General workflow for the characterization of a synthetic compound.

NMR Sample Preparation

This protocol is adapted from standard laboratory procedures.[12][13]

-

Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Dissolution: Vortex or gently agitate the vial until the sample is fully dissolved. If particulates remain, the solution must be filtered.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To filter, plug the pipette with a small amount of cotton or glass wool.[14]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

-

Analysis: Insert the tube into the NMR spectrometer and proceed with instrument tuning, locking, shimming, and data acquisition as per the instrument's standard operating procedure.

FTIR Sample Preparation (ATR Method)

The Attenuated Total Reflectance (ATR) method is a rapid and common technique for solid samples.[15][16]

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty accessory to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

Electrospray Ionization Mass Spectrometry (ESI-MS) Sample Preparation

This protocol is designed to prepare samples for high-resolution mass spectrometry (HRMS).[17][18]

-

Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol, acetonitrile, or water.

-

Working Solution: Create a dilute working solution by taking 10 µL of the stock solution and diluting it to 1 mL with the analysis solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The final concentration should be in the low µg/mL range. Note: Formic acid is added to promote protonation for positive ion mode analysis.

-

Filtration: If any precipitate is observed, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.

-

Transfer: Transfer the final, clear solution to an appropriate autosampler vial.

-

Analysis: Place the vial in the mass spectrometer's autosampler. Set up the acquisition method to scan for the expected [M+H]⁺ ion and perform tandem MS (MS/MS) experiments to generate fragmentation data.

References

- 1. rsc.org [rsc.org]

- 2. 1-Acetylpiperazine(13889-98-0) 1H NMR spectrum [chemicalbook.com]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. organomation.com [organomation.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 15. How Is A Sample Analysis Done In Ftir? A Step-By-Step Guide To Reliable Results - Kintek Solution [kindle-tech.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Initial biological activity screening of (1H-indol-3-yl)(piperazin-1-yl)methanone

An In-Depth Technical Guide to the Initial Biological Activity Screening of (1H-indol-3-yl)(piperazin-1-yl)methanone Scaffolds

Prepared by: Gemini, Senior Application Scientist

Abstract

The confluence of the indole nucleus and a piperazine ring in the this compound scaffold presents a compelling starting point for drug discovery. Both moieties are privileged structures, frequently appearing in compounds with significant therapeutic effects. This guide outlines a comprehensive, multi-tiered strategy for the initial biological activity screening of novel derivatives based on this scaffold. We move beyond a simple checklist of assays, delving into the scientific rationale behind the screening cascade, from broad-based primary assays to more targeted secondary validation and early-stage computational profiling. This document is intended for researchers, medicinal chemists, and drug development professionals, providing field-proven protocols and a logical framework for efficiently identifying and prioritizing lead candidates.

Introduction: The Scientific Rationale

The indole ring system is a cornerstone in medicinal chemistry, forming the core of neurotransmitters like serotonin and melatonin, as well as numerous approved drugs. Its unique electronic properties allow it to participate in various non-covalent interactions with biological targets. Similarly, the piperazine ring is a common N-heterocycle in pharmaceuticals, valued for its ability to improve aqueous solubility and its utility as a linker that can be readily substituted to modulate pharmacokinetic and pharmacodynamic properties.

The combination of these two scaffolds into a methanone-linked structure, this compound, creates a molecule with significant potential for diverse biological activities. The indole can serve as a pharmacophore for targets like kinases, tubulin, or receptors, while the piperazine offers a vector for modifying properties such as cell permeability, target selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Given this structural promise, a systematic and logically tiered screening approach is paramount. The objective is not merely to test for any activity but to efficiently triage novel analogues, identify promising "hits," and generate a preliminary understanding of their therapeutic potential and liabilities.

A Tiered Screening Strategy: From Broad Strokes to Fine Detail

A successful initial screening campaign must balance breadth with resource efficiency. We propose a three-tiered approach that funnels compounds from broad, high-throughput assays to more specific, mechanism-of-action studies and in silico profiling. This ensures that resources are focused on the most promising candidates.

Caption: Tiered screening workflow for novel compounds.

Tier 1: Primary Biological Activity Screening

The goal of Tier 1 is to cast a wide net using robust, cost-effective, and high-throughput assays to identify any significant biological activity.

In Vitro Anticancer Activity: The MTT Assay

Causality: Many indole derivatives exhibit anticancer properties by interfering with cellular processes like proliferation. The MTT assay is a cornerstone for initial screening because it provides a rapid, colorimetric readout of a cell's metabolic activity, which is directly proportional to the number of viable, proliferating cells.[1][2] A reduction in the conversion of the yellow MTT tetrazolium salt to purple formazan crystals indicates cytotoxicity or a cytostatic effect.[2][3]

-

Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast, NCI-H460 for lung, SF-268 for glioma) in their appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[4]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.[4]

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the old medium with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully aspirate the medium from the wells. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3][5]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

| Compound ID | MCF-7 (Breast) | NCI-H460 (Lung) | SF-268 (Glioma) |

| Test Cmpd 1 | 12.5 ± 1.8 | 25.3 ± 3.1 | > 100 |

| Test Cmpd 2 | > 100 | > 100 | > 100 |

| Doxorubicin | 0.9 ± 0.2 | 1.1 ± 0.3 | 0.8 ± 0.1 |

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

Causality: The structural features of the scaffold are common in antimicrobial agents. The agar well diffusion method is a widely used, preliminary test to evaluate the antimicrobial activity of compounds.[6][7] It is a qualitative assay where the diffusion of an active compound through the agar inhibits the growth of a seeded microorganism, resulting in a clear zone of inhibition. The size of this zone is proportional to the compound's activity.[6][8]

-

Inoculum Preparation: Prepare a standardized inoculum (0.5 McFarland standard) of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile broth.[9]

-

Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.[6][7]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plates using a sterile cork borer.[6]

-

Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration (e.g., 1 mg/mL) into each well.

-

Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.[10]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone Measurement: Measure the diameter (in mm) of the zone of inhibition around each well.

| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| Test Cmpd 1 | 18 ± 1.0 | 15 ± 0.8 | No Zone |

| Test Cmpd 2 | No Zone | No Zone | No Zone |

| Ciprofloxacin | 25 ± 1.2 | 28 ± 1.5 | N/A |

| Fluconazole | N/A | N/A | 22 ± 1.1 |

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Causality: The indole nucleus is an excellent electron donor and can act as a scavenger of free radicals, which are implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to assess this activity.[11][12] The stable DPPH free radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the decrease in absorbance is measured spectrophotometrically.[13]

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.[14]

-

Sample Preparation: Prepare various concentrations of the test compound in methanol. Ascorbic acid or Trolox can be used as a positive control.[13]

-

Reaction Setup: In a 96-well plate, add 100 µL of each sample concentration to different wells. Add 100 µL of the DPPH working solution to each well.[13]

-

Controls: Prepare a blank containing only methanol and a control containing methanol and the DPPH solution.[14]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13][14]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[11][13]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

| Compound ID | DPPH Scavenging Activity (%) |

| Test Cmpd 1 | 75.6 ± 4.2% |

| Test Cmpd 2 | 8.1 ± 1.5% |

| Ascorbic Acid | 96.4 ± 2.1% |

Tier 2: Hit Confirmation and Mechanistic Elucidation

Compounds that show promising activity ("hits") in Tier 1 assays are advanced to Tier 2 for confirmation and a preliminary investigation into their mechanism.

Anti-inflammatory Activity: Inhibition of Protein Denaturation

Causality: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[15] The ability of a compound to prevent the denaturation of proteins (like Bovine Serum Albumin or egg albumin) induced by heat is a recognized method for screening for in vitro anti-inflammatory activity.[16][17] This assay is a cost-effective way to identify compounds that may stabilize proteins and thus exhibit anti-inflammatory potential.

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of 1% Bovine Serum Albumin (BSA) solution and 1.8 mL of phosphate-buffered saline (PBS, pH 6.5). Add 200 µL of various concentrations of the test compound.[18]

-

Controls: Use a standard anti-inflammatory drug like Diclofenac sodium as a positive control. The control sample contains the reaction mixture without the test compound.[15]

-

Incubation: Incubate all samples at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 57°C for 10 minutes.[18]

-

Cooling & Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.[19][20]

-

Calculation: Calculate the percentage inhibition of denaturation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

Further Actions for Tier 1 "Hits"

-

Anticancer Hits: If a compound shows significant cytotoxicity (e.g., IC₅₀ < 20 µM), follow-up studies could include apoptosis assays (e.g., Annexin V/PI staining) to determine if cell death is programmed, or cell cycle analysis to see if the compound arrests cells in a specific phase.[4]

-

Antimicrobial Hits: For compounds showing a clear zone of inhibition, the next logical step is to perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth. This provides quantitative data on the compound's potency.[8][21]

Caption: Principle of the MTT cell viability assay.

Tier 3: Early-Stage In Silico ADMET Profiling

Causality: A significant percentage of drug candidates fail in later stages due to poor pharmacokinetic properties or toxicity.[22][23] Performing in silico ADMET screening early in the discovery process allows for the flagging of compounds with potential liabilities, such as poor absorption, rapid metabolism, or predicted toxicity. This helps prioritize resources for compounds that not only have good biological activity but also possess more "drug-like" properties.[22][24]

This step involves using computational models and software to predict key properties.

-

Model Input: The 2D structure of the hit compound is used as input for various predictive models.[24]

-

Properties Predicted:

-

Absorption: Prediction of properties like Caco-2 permeability and human intestinal absorption (HIA).

-

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

-

Metabolism: Prediction of susceptibility to metabolism by key Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6).

-

Excretion: Prediction of renal clearance.

-

Toxicity: Prediction of potential for hERG inhibition (cardiotoxicity), mutagenicity (Ames test), and hepatotoxicity.

-

-

Analysis: The output is often a composite score or a qualitative flag system (e.g., low, medium, high risk). This allows for a direct comparison between different "hit" compounds, aiding in the selection of the best candidates to move forward into lead optimization.[22]

Caption: In Silico ADMET screening funnel for lead prioritization.

Conclusion

The this compound scaffold holds considerable promise for the development of new therapeutic agents. However, realizing this potential requires a disciplined, evidence-based screening strategy. The three-tiered approach detailed in this guide provides a robust framework for efficiently identifying active compounds, confirming their effects, and evaluating their drug-like potential from the earliest stages. By integrating in vitro biological assays with in silico predictive modeling, research teams can make more informed decisions, increasing the probability of success as promising compounds advance through the drug discovery pipeline.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Methods for in vitro evaluating antimicrobial activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. One moment, please... [hereditybio.in]

- 11. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods | Semantic Scholar [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. benchchem.com [benchchem.com]

- 16. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 17. mdpi.com [mdpi.com]

- 18. 4.8.1. BSA Denaturation InhibitionAssay [bio-protocol.org]

- 19. bio-protocol.org [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 24. bitesizebio.com [bitesizebio.com]

An In-Depth Technical Guide to the In Vitro Evaluation of Novel (1H-indol-3-yl)(piperazin-1-yl)methanone Derivatives

Introduction: Unlocking the Therapeutic Potential of the Indole-Piperazine Scaffold

The confluence of the indole and piperazine heterocycles within a single molecular framework, specifically the (1H-indol-3-yl)(piperazin-1-yl)methanone core, represents a highly strategic approach in modern medicinal chemistry. The indole nucleus is a quintessential "privileged scaffold," integral to a multitude of natural products and FDA-approved drugs, renowned for its ability to interact with a wide array of biological targets.[1][2][3] Similarly, the piperazine ring is a common pharmacophore in centrally active agents, valued for its physicochemical properties and ability to engage with various receptors and enzymes.[4][5]

The combination of these two moieties creates derivatives with significant therapeutic promise, particularly in oncology and immunology.[6][7][8] The initial preclinical assessment of these novel compounds relies on a robust suite of in vitro assays designed to quantify their biological activity, elucidate their mechanism of action, and establish a preliminary safety profile. This guide provides a detailed exploration of the core in vitro methodologies essential for characterizing novel this compound derivatives, with a focus on anticancer and anti-inflammatory applications. The protocols and insights presented herein are grounded in established scientific principles to ensure the generation of reliable and reproducible data for drug development professionals.

Section 1: In Vitro Anticancer Activity Assessment

The evaluation of novel chemical entities for anticancer potential is a primary objective. The initial screening phase is designed to assess broad cytotoxicity against various cancer cell lines, followed by more targeted mechanistic studies to understand how these compounds exert their effects.

A. Primary Screening: Cytotoxicity and Antiproliferative Assays

The foundational step is to determine the concentration-dependent effect of the derivatives on cancer cell viability and proliferation. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) are key parameters derived from these assays. Two widely adopted, reliable, and high-throughput methods are the MTT and Sulforhodamine B (SRB) assays.

1. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay quantifies cell viability by measuring mitochondrial metabolic activity.[9][10] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active cells.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours. The duration is critical and should be optimized based on the cell line's doubling time.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[11] This allows for the conversion of MTT to formazan crystals by live cells.

-

Solubilization: Carefully aspirate the supernatant. Add 100 µL of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9][11]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for determining compound cytotoxicity via MTT assay.

2. The Sulforhodamine B (SRB) Assay

The SRB assay is a cell staining method that indirectly measures cell mass by quantifying total cellular protein content.[12][13] It relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[10] This assay is less dependent on metabolic activity and offers excellent linearity and sensitivity.[13]

-

Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

-

Cell Fixation: After incubation, gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour. This step is crucial as it fixes proteins to the plate.[12]

-

Washing: Remove the TCA and wash the plates five times with deionized water to remove unbound TCA and media components. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Wash Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates again.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the absorbance at 510 nm on a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.

Data Presentation: Summarizing Cytotoxicity Results

Quantitative data should be presented clearly for comparative analysis.

| Compound ID | Substitution Pattern | MCF-7 GI₅₀ (µM) | A549 GI₅₀ (µM) | HCT116 GI₅₀ (µM) |

| IND-PIP-01 | Unsubstituted | 15.2 ± 1.8 | 21.5 ± 2.3 | 18.9 ± 1.5 |

| IND-PIP-02 | 5-Fluoro (Indole) | 2.1 ± 0.3 | 4.8 ± 0.6 | 3.5 ± 0.4 |

| IND-PIP-03 | 4-Chloro (Piperazine) | 8.9 ± 0.9 | 12.1 ± 1.1 | 10.4 ± 1.0 |

| Doxorubicin | Positive Control | 0.08 ± 0.01 | 0.12 ± 0.02 | 0.10 ± 0.01 |

Table represents hypothetical data for illustrative purposes.

B. Mechanistic Insight: Tubulin Polymerization Assay

Many indole-containing compounds exert their anticancer effects by interfering with microtubule dynamics.[2] A direct biochemical assay to confirm this mechanism of action is the tubulin polymerization assay. This assay measures the effect of a compound on the in vitro assembly of purified tubulin dimers into microtubules.

The assay follows polymerization by monitoring the fluorescence enhancement of a reporter dye (like DAPI) that incorporates into microtubules as they form.[14][15] Inhibitors of polymerization will decrease the rate and extent of fluorescence increase, while stabilizers may enhance it.

-

Reagent Preparation: Prepare all reagents on ice. This includes purified tubulin (>99%), GTP stock, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[15]

-

Reaction Setup: In a 96-well plate, assemble the reaction mixture on ice. A typical reaction contains tubulin (final concentration ~2 mg/mL), GTP (1 mM), a fluorescent reporter, and the test compound at various concentrations.[15]

-

Controls: Include a negative control (vehicle), a positive control for inhibition (e.g., Vinblastine), and a positive control for stabilization (e.g., Paclitaxel).[14]

-

Initiate Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

-

Kinetic Reading: Measure the fluorescence intensity every 30-60 seconds for 60-90 minutes. The polymerization process typically shows a nucleation phase, a growth phase, and a steady-state plateau.[14]

-

Data Analysis: Plot fluorescence intensity versus time. Analyze the curves to determine the effect of the compounds on the lag time (nucleation), Vmax (growth rate), and the final polymer mass (plateau height).

Caption: Workflow for the in vitro tubulin polymerization assay.

Section 2: In Vitro Anti-inflammatory Activity Assessment

Chronic inflammation is a driver of numerous pathologies, making anti-inflammatory activity a valuable therapeutic attribute. In vitro models provide a rapid and ethical means to screen for compounds that can modulate inflammatory responses.[16]

A. Inhibition of Nitric Oxide (NO) Production in Macrophages

This is a cornerstone assay for evaluating anti-inflammatory potential.[17] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to induce a strong inflammatory response in macrophage cell lines (e.g., RAW 264.7), leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[18][19] The assay measures the ability of test compounds to inhibit this NO production.

NO is an unstable gas, so its production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (NO₂⁻), in the culture supernatant using the Griess reagent.

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before inflammatory stimulation.

-

Inflammation Induction: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to the supernatant.

-

Incubation & Reading: Incubate for 10-15 minutes at room temperature in the dark, allowing a magenta azo dye to form. Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control. A concurrent cytotoxicity assay (e.g., MTT) must be performed to ensure that the observed NO reduction is not due to cell death.[18]

Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.

B. Inhibition of Protein Denaturation

Protein denaturation is a key feature of inflammatory diseases like arthritis.[20] The ability of a compound to prevent heat-induced denaturation of a protein, such as Bovine Serum Albumin (BSA), can be a useful indicator of its anti-inflammatory properties. This assay is simple, cost-effective, and provides a preliminary screen for this mechanism.

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations and 0.5 mL of 5% w/v aqueous BSA solution.

-

Controls: Use a standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.

-

Cooling & Reading: Cool the solutions to room temperature and measure the turbidity (absorbance) at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of denaturation using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

Conclusion

The in vitro evaluation of novel this compound derivatives is a critical, multi-faceted process that forms the bedrock of their preclinical development. The methodologies outlined in this guide—from broad cytotoxicity screening using MTT and SRB assays to specific mechanistic studies like tubulin polymerization and key anti-inflammatory assessments—provide a robust framework for characterizing the biological activity of these promising compounds. Adherence to these detailed protocols, complete with appropriate controls and logical data interpretation, will ensure the generation of high-quality, reliable data, thereby enabling informed decisions in the progression of new therapeutic candidates from the laboratory toward clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. neuroquantology.com [neuroquantology.com]

- 6. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]

- 9. Cell viability assays | Abcam [abcam.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. maxanim.com [maxanim.com]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsr.com [ijpsr.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

The Synthesis and Biological Exploration of Novel Indole-Piperazine Methanone Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, consistently appears in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique structure allows it to mimic peptides and interact with a multitude of biological targets, making it a cornerstone in modern drug discovery.[2][3][4] When coupled with the versatile piperazine moiety—a six-membered heterocyclic ring known to enhance pharmacokinetic properties such as solubility and bioavailability—the resulting indole-piperazine methanone framework presents a promising avenue for the development of novel therapeutics.[5][6] This guide provides an in-depth exploration of the discovery and synthesis of these compounds, offering detailed experimental protocols, insights into structure-activity relationships (SAR), and a discussion of their diverse pharmacological potential.

The Strategic Imperative for Indole-Piperazine Methanone Scaffolds

The indole ring system is a fundamental component of numerous alkaloids, peptides, and synthetic drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Its planar, electron-rich nature facilitates interactions with various receptors and enzymes. The piperazine ring, on the other hand, is a common constituent in many clinically approved drugs due to its ability to improve the aqueous solubility and oral bioavailability of drug candidates.[5][6] The combination of these two pharmacophores in the indole-piperazine methanone scaffold creates a molecule with the potential for both potent biological activity and favorable drug-like properties.

The methanone linker provides a rigid connection between the indole and piperazine moieties, allowing for precise orientation of substituents and targeted interactions with biological macromolecules. The versatility of this scaffold allows for substitutions at various positions on both the indole and piperazine rings, enabling the fine-tuning of pharmacological activity and selectivity.

Synthetic Pathways to Indole-Piperazine Methanone Derivatives

The synthesis of indole-piperazine methanone compounds typically involves a multi-step process, beginning with the preparation of a suitable indole-carboxylic acid derivative followed by amide coupling with a substituted piperazine. The following sections detail a generalizable and robust synthetic workflow.

Synthesis of the Indole Carboxylic Acid Intermediate

A common starting point is the synthesis of an indole-5-carboxylic acid. One established method involves the following sequence:

Caption: Synthetic route to 1H-indole-5-carboxylic acid.

Experimental Protocol: Synthesis of 1H-Indole-5-carboxylic acid (5) [7]

-

Step 1: Synthesis of Intermediate 3. A solution of the appropriately substituted aniline in a suitable solvent is treated with dimethylformamide dimethyl acetal (DMF-DMA). The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the intermediate.

-

Step 2: Synthesis of Methyl 1H-indole-5-carboxylate (4). The intermediate from Step 1 is dissolved in a mixture of methanol and tetrahydrofuran. The solution is heated, and a cyclizing agent such as methyl acetoacetate is added. The reaction is refluxed for several hours. After completion, the reaction mixture is filtered and concentrated to yield the methyl indole-5-carboxylate.

-

Step 3: Synthesis of 1H-indole-5-carboxylic acid (5). The methyl ester from Step 2 is subjected to hydrolysis, typically using a base like sodium hydroxide in a mixture of water and methanol. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then acidified to precipitate the carboxylic acid, which is collected by filtration, washed, and dried.

Amide Coupling to Form the Indole-Piperazine Methanone Core

The final step in the synthesis is the coupling of the indole-5-carboxylic acid with a desired N-substituted piperazine. This is a standard amide bond formation reaction.

Caption: General scheme for amide coupling.

Experimental Protocol: Synthesis of (1H-Indol-5-yl)(4-substituted-piperazin-1-yl)methanone [7][8]

-

To a solution of 1H-indole-5-carboxylic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane), a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is added.

-

A base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to the reaction mixture.

-

The desired N-substituted piperazine is then added, and the reaction is stirred at room temperature for several hours to overnight.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an aqueous acid solution, a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired indole-piperazine methanone compound.

Biological Evaluation and Structure-Activity Relationships (SAR)

The indole-piperazine methanone scaffold has been explored for a wide range of biological activities. The specific therapeutic application is often determined by the nature and position of substituents on both the indole and piperazine rings.

Anticancer Activity

Indole derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[9] The introduction of a piperazine moiety can enhance these activities.

-

SAR Insights:

-

Substituents on the indole ring, such as halogens (e.g., chloro) or electron-donating groups (e.g., methoxy), can significantly influence anticancer potency.[5]

-

The nature of the substituent on the distal nitrogen of the piperazine ring is crucial. Aromatic or heteroaromatic rings can lead to potent compounds.

-

Table 1: Representative Anticancer Activity Data

| Compound ID | Indole Substituent | Piperazine Substituent | Cell Line | IC50 (µM) |

| A-1 | 5-Chloro | 4-Methyl | MCF-7 | 8.5 |

| A-2 | 5-Methoxy | 4-Phenyl | HeLa | 5.2 |

| A-3 | H | 4-(2-pyridyl) | A549 | 10.1 |

Anti-inflammatory Activity

The indole nucleus is a key component of well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[10] Novel indole-piperazine methanones have been investigated as inhibitors of inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.

-

SAR Insights:

-

Electron-withdrawing groups on the indole ring can enhance anti-inflammatory activity.

-

Bulky substituents on the piperazine nitrogen may improve selectivity for COX-2 over COX-1.

-

Central Nervous System (CNS) Activity

The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of indole-piperazine methanones as ligands for various CNS receptors, including serotonin (5-HT) and dopamine receptors.[11][12]

-

SAR Insights:

-

The substitution pattern on the indole nitrogen can modulate receptor affinity and selectivity. For instance, arylsulfonyl groups have been shown to yield potent 5-HT6 receptor antagonists.[12]

-

The choice of substituent on the piperazine ring is critical for targeting specific CNS receptors.

-

Table 2: Representative CNS Receptor Binding Data

| Compound ID | Indole N1-Substituent | Piperazine N4-Substituent | Receptor Target | Ki (nM) |

| B-1 | H | 4-Phenyl | 5-HT2A | 25.4 |

| B-2 | Benzenesulfonyl | 4-Methyl | 5-HT6 | 3.4 |

| B-3 | H | 4-(2-Methoxyphenyl) | D2 | 50.8 |

Future Directions and Conclusion

The indole-piperazine methanone scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic routes are well-established and amenable to the creation of large compound libraries for high-throughput screening. Future research in this area will likely focus on:

-

Exploring Novel Substitutions: The continued exploration of diverse substituents on both the indole and piperazine rings will undoubtedly lead to the discovery of compounds with novel biological activities and improved pharmacological profiles.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for their further development.

-

Optimization of Pharmacokinetic Properties: While the piperazine moiety generally improves drug-like properties, further optimization of ADME (absorption, distribution, metabolism, and excretion) profiles will be necessary to identify clinical candidates.

References

- 1. One moment, please... [rjpn.org]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for (1H-indol-3-yl)(piperazin-1-yl)methanone Derivatives

An In-Depth Technical Guide

Introduction

The (1H-indol-3-yl)(piperazin-1-yl)methanone core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its inherent versatility, arising from the electron-rich indole nucleus coupled with the conformationally flexible piperazine ring, allows for diverse structural modifications and fine-tuning of pharmacological properties. This guide provides a comprehensive exploration of the key therapeutic targets for derivatives of this scaffold, focusing on the underlying mechanisms, and presents robust experimental workflows for their validation. We will delve into the established roles of these compounds as antipsychotic agents targeting dopamine and serotonin receptors, as well as their emerging potential in oncology.

Part 1: Dual Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism: A Cornerstone of Atypical Antipsychotic Activity

The most prominent therapeutic application of this compound derivatives lies in the treatment of schizophrenia and other psychotic disorders. The therapeutic efficacy of atypical antipsychotics is largely attributed to their ability to modulate dopaminergic and serotonergic neurotransmission, specifically through antagonism of the dopamine D2 and serotonin 5-HT2A receptors.

Mechanistic Rationale: The Dopamine-Serotonin Hypothesis

Schizophrenia is characterized by a hyperdopaminergic state in the mesolimbic pathway, leading to positive symptoms like hallucinations and delusions. While first-generation antipsychotics effectively block D2 receptors, they often induce significant extrapyramidal side effects (EPS) due to non-selective dopamine antagonism in other brain regions. Atypical antipsychotics, many of which are based on the this compound scaffold, exhibit a dual D2/5-HT2A antagonism profile. The blockade of 5-HT2A receptors in the nigrostriatal pathway is believed to disinhibit dopamine release, thereby mitigating the risk of EPS. This dual-receptor interaction provides a more favorable balance of antipsychotic efficacy and tolerability.

Signaling Pathways

Both D2 and 5-HT2A receptors are G-protein coupled receptors (GPCRs). The D2 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the 5-HT2A receptor couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Caption: Signaling pathways of Dopamine D2 and Serotonin 5-HT2A receptors.

Experimental Validation Workflow

A tiered approach is recommended for validating the activity of novel this compound derivatives at D2 and 5-HT2A receptors.

Caption: Tiered experimental workflow for receptor activity validation.

This initial step determines the affinity of the test compound for the target receptors.

Principle: Competitive binding assays measure the ability of a test compound to displace a radiolabeled ligand with known high affinity for the receptor.

Protocol: D2 Receptor Binding Assay

-

Preparation of Membranes: Homogenize tissues or cells expressing the D2 receptor (e.g., rat striatum, CHO-K1 cells stably expressing human D2 receptor) in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride) at a concentration close to its Kd.

-

Test compound at various concentrations (typically from 10 µM down to 0.1 nM).

-

Membrane preparation (typically 50-100 µg of protein per well).

-

For non-specific binding (NSB) wells, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the Ki value using the Cheng-Prusoff equation after fitting the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism).

Protocol: 5-HT2A Receptor Binding Assay

The protocol is analogous to the D2 receptor binding assay, with the following modifications:

-

Receptor Source: Membranes from cells expressing the 5-HT2A receptor (e.g., HEK293 cells) or from brain regions with high 5-HT2A receptor density (e.g., rat cortex).

-

Radioligand: [3H]-Ketanserin or [3H]-MDL 100,907.

-

NSB determination: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM Mianserin).

These assays determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Principle: Measure the downstream signaling events following receptor activation or inhibition.

Protocol: D2 Receptor Functional Assay (cAMP Measurement)

-

Cell Culture: Plate CHO-K1 cells stably expressing the human D2 receptor in a 96-well plate and grow to confluency.

-

Assay Procedure:

-

Starve the cells in serum-free media for 4-6 hours.

-

Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

-

Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

-

Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC50 value.

Protocol: 5-HT2A Receptor Functional Assay (Calcium Mobilization)

-

Cell Culture and Dye Loading: Plate HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Assay Procedure:

-

Pre-incubate the cells with various concentrations of the test compound.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Add a known 5-HT2A receptor agonist (e.g., serotonin or α-methylserotonin) to stimulate the receptor.

-

Measure the transient increase in intracellular calcium by monitoring the change in fluorescence intensity.

-

-

Data Analysis: Determine the IC50 of the antagonist by measuring the inhibition of the agonist-induced calcium response.

| Assay | Receptor | Parameter Measured | Typical Radioligand/Agonist | Data Output |

| Radioligand Binding | D2 | Binding Affinity | [3H]-Spiperone | Ki |

| Radioligand Binding | 5-HT2A | Binding Affinity | [3H]-Ketanserin | Ki |

| Functional Assay | D2 | cAMP levels | Quinpirole | IC50 |

| Functional Assay | 5-HT2A | Intracellular Ca2+ | Serotonin | IC50 |

Part 2: Emerging Potential in Oncology: Targeting Cancer Cell Proliferation

Recent studies have highlighted the anticancer potential of various heterocyclic compounds, including those containing the indole and piperazine moieties. Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines, suggesting that they may interact with molecular targets crucial for cancer cell survival and proliferation.

Putative Mechanisms of Action

The precise mechanisms by which these compounds exert their anticancer effects are still under investigation, but several plausible targets have been proposed:

-

Tubulin Polymerization Inhibition: The indole nucleus is a key pharmacophore in many known tubulin polymerization inhibitors (e.g., Vinca alkaloids). Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Kinase Inhibition: Many small molecule kinase inhibitors incorporate indole or piperazine rings. These compounds could potentially target protein kinases involved in oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway.

-

Induction of Apoptosis: The compounds may trigger programmed cell death through the intrinsic or extrinsic apoptotic pathways, possibly by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family or by activating caspases.

Experimental Validation of Anticancer Activity

A systematic approach is required to identify the mechanism of action of novel this compound derivatives with anticancer potential.

Caption: Workflow for validating anticancer activity and elucidating the mechanism of action.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or MTS) to a colored formazan product.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 24, 48, or 72 hours. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Principle: This technique uses a DNA-staining dye (e.g., propidium iodide, PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with tubulin polymerization inhibition.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), can detect this translocation. Propidium iodide (PI) is used as a marker for late apoptotic or necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with the test compound as described above.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the design of novel therapeutic agents. Its established role in the development of atypical antipsychotics through dual D2/5-HT2A receptor antagonism provides a solid foundation for further optimization of CNS-active compounds. The emerging evidence of its anticancer potential opens up exciting new avenues for research. Future drug discovery efforts should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency, selectivity, and pharmacokinetic properties of these derivatives for both CNS and oncology applications.

-

In vivo efficacy studies: To validate the therapeutic potential of lead compounds in relevant animal models of schizophrenia and cancer.

-

Target deconvolution: For compounds with demonstrated anticancer activity, comprehensive studies are needed to definitively identify their molecular targets and elucidate their mechanisms of action.

By employing the systematic experimental workflows outlined in this guide, researchers can effectively characterize the pharmacological profile of novel this compound derivatives and accelerate their development as next-generation therapeutics.

A Comprehensive Technical Guide to the Crystal Structure Analysis of (1H-indol-3-yl)(piperazin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of (1H-indol-3-yl)(piperazin-1-yl)methanone, a molecule of significant interest in medicinal chemistry due to the prevalence of the indole and piperazine scaffolds in pharmacologically active compounds. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD), this guide establishes a robust methodology for its determination and analysis.[1][2][3][4] By leveraging established protocols and drawing insights from the crystal structures of closely related analogues, we present a complete workflow from synthesis and crystallization to data analysis and interpretation. This document is intended to serve as a valuable resource for researchers in structural chemistry and drug development, offering both practical experimental guidance and a predictive exploration of the molecule's structural characteristics.

Introduction: The Significance of Structural Elucidation

The indole nucleus and the piperazine ring are privileged scaffolds in drug discovery, appearing in a vast array of therapeutic agents.[5][6] The title compound, this compound, combines these two important pharmacophores. A detailed understanding of its three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding rational drug design. Single-crystal X-ray diffraction is the gold standard for obtaining such precise structural information, revealing details of molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the physicochemical properties of the solid state.[7][8]

Synthesis and Crystallization: The Foundation of a Successful Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize this compound involves the coupling of a suitable indole precursor with piperazine. A common method would be the reaction of indole-3-carboxylic acid with piperazine using a peptide coupling agent.

Experimental Protocol: Crystallization

The growth of single crystals suitable for X-ray diffraction is often a matter of empirical optimization. For indole derivatives, slow evaporation from a suitable solvent or solvent mixture is a commonly successful technique.[9][10]

-

Purification: The synthesized compound should be purified to the highest possible degree, typically by column chromatography or recrystallization, to remove impurities that can inhibit crystal growth.

-

Solvent Screening: A range of solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate, dichloromethane, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble. Place this solution in a small, open vial inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is poorly soluble but which is miscible with the first solvent. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.

-

Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size with well-defined faces), they should be carefully harvested and prepared for mounting on the diffractometer.[11]

Single-Crystal X-ray Diffraction: Data Acquisition

The collection of high-quality diffraction data is critical for an accurate structure determination.

Step-by-Step Methodology

-